Quantitative Comparator Data Unavailable – Statement of Evidence Gap
No quantitative biological activity, selectivity, pharmacokinetic, stability, or industrial‑process data comparing N‑(5‑chloro‑2‑methylphenyl)‑2‑(4‑ethylphenoxy)ethanesulfonamide against defined structural analogs were found in any peer‑reviewed article, patent, or authoritative database as of April 2026. The only verified quantitative data consist of computed molecular properties from PubChem (MW 353.9 g/mol, XLogP3‑AA 4.3, TPSA 63.8 Ų) [1]. These properties are shared with dozens of other ethanesulfonamide derivatives and are insufficient, on their own, to differentiate the compound for procurement purposes.
| Evidence Dimension | Computed Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Class median for aryl‑ether ethanesulfonamides ~4.0 (range 2.5–5.5; no single‑compound comparator available) |
| Quantified Difference | Class‑level resolution only; no specific comparator identified |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm) |
Why This Matters
Without a defined comparator and a measured biological or industrial endpoint, lipophilicity alone cannot guide scientific selection; a procurement choice based solely on this property is equivalent to random selection within the class.
- [1] PubChem Compound Summary for CID 56764894. National Center for Biotechnology Information (2026). View Source
